
Dipropionato de estradiol
Descripción general
Descripción
Dipropionato de estradiol: es un compuesto de estrógeno sintético utilizado en la terapia hormonal. Es un éster del estradiol, una hormona que se encuentra naturalmente en el cuerpo humano. El this compound es conocido por su papel en el tratamiento de los síntomas de la menopausia, los niveles bajos de estrógeno y ciertos trastornos ginecológicos. También se ha utilizado en la terapia hormonal feminizante para mujeres transgénero y en el tratamiento del cáncer de próstata en hombres .
Aplicaciones Científicas De Investigación
Estradiol dipropionate is an estrogen medication with a variety of applications, including hormone therapy, treatment of gynecological disorders, and palliative treatment for prostate cancer . It has also been used in feminizing hormone therapy for transgender women . Although widely used in the past, many formulations of estradiol dipropionate have been discontinued .
Medical Applications
Hormone Therapy Estradiol dipropionate is used in hormone therapy to treat menopausal symptoms like hot flashes and vaginal atrophy, as well as hypoestrogenism and delayed puberty caused by hypogonadism in women . Dosage for menopausal symptoms typically involves 1 to 5 mg via intramuscular injection once or twice a week initially, followed by a maintenance dose of 1 to 2.5 mg every 10 to 14 days . For hypoestrogenism and delayed puberty, the dosage is generally 2.5 to 5 mg once per week .
Feminizing Hormone Therapy Estradiol dipropionate is also used in feminizing hormone therapy for transgender women . Dosages range from 2 to 10 mg once per week or 5 to 20 mg once every two weeks .
Gynecological Disorders This medication is used in treating gynecological disorders such as menstrual disorders, dysfunctional uterine bleeding, and breast engorgement .
Prostate Cancer Estradiol dipropionate is used as a high-dose estrogen therapy for the palliative treatment of prostate cancer in men . The typical dosage is 5 mg once per week .
Scientific Research Applications
Estradiol dipropionate is used in scientific research to study various biological mechanisms and hormonal effects .
Glucose Uptake Estradiol dipropionate (EDP) promotes glucose uptake in L6 skeletal muscle cells, as shown in a study, where it was confirmed that EDP increased glucose uptake in both normal and insulin-resistant models . The mechanism involves accelerating GLUT4 expression and activating AMPK and PKC phosphorylation .
Mecanismo De Acción
El dipropionato de estradiol actúa como un agonista del receptor de estrógeno, el objetivo biológico de los estrógenos como el estradiol. Tras la administración, se hidroliza a estradiol, que luego se une a los receptores de estrógeno en varios tejidos. Esta unión activa la transcripción de genes sensibles a los estrógenos, lo que lleva a los efectos fisiológicos asociados con el estrógeno, como la regulación de las funciones reproductivas y el mantenimiento de la densidad ósea .
Análisis Bioquímico
Biochemical Properties
EDP is an agonist of the estrogen receptor, the biological target of estrogens like estradiol . It is metabolized in the liver, blood, and tissues via cleavage by esterases . The metabolites include estradiol, benzoic acid, and metabolites of estradiol .
Cellular Effects
EDP promotes uptake of glucose in L6 skeletal muscle cells in both normal and insulin-resistant models . It accelerates GLUT4 expression and significantly activates AMPK and PKC phosphorylation .
Molecular Mechanism
EDP promotes GLUT4 expression through AMPK and PKC signaling pathways, thereby enhancing GLUT4 uptake of glucose and fusion into the plasma membrane . Both EDP induced GLUT4 translocation and uptake of glucose are Ca2+ dependent .
Temporal Effects in Laboratory Settings
It is known that overall ERα protein levels are reduced after estradiol treatment .
Dosage Effects in Animal Models
It is known that EDP promotes the main pathways of uptake of glucose in L6 cells .
Metabolic Pathways
EDP is involved in the metabolic pathways of estradiol. There are several major pathways of estradiol metabolism, which occur both in the liver and in other tissues: Dehydrogenation by 17β-hydroxysteroid dehydrogenase (17β-HSD) into estrone; Conjugation by estrogen sulfotransferases and UDP-glucuronyltransferases into C3 and/or C17β estrogen conjugates like estrone sulfate and estradiol glucuronide .
Transport and Distribution
EDP is given by injection into muscle at intervals ranging from once or twice a week to once every week and a half to two weeks
Subcellular Localization
It is known that estradiol, the active form of EDP, is a member of the nuclear receptor superfamily . Despite their strong homology with estrogen receptor (ER) α, ERRs cannot accommodate endogenous hormones. They are able to regulate gene expression without ligand binding .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El dipropionato de estradiol se sintetiza mediante la esterificación del estradiol con ácido propiónico. La reacción típicamente implica el uso de un catalizador ácido, como el ácido sulfúrico, para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar la formación del producto éster deseado .
Métodos de producción industrial: En entornos industriales, la producción de this compound implica procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El producto final se purifica mediante diversas técnicas, incluida la recristalización y la cromatografía, para garantizar su idoneidad para uso farmacéutico .
Análisis De Reacciones Químicas
Tipos de reacciones: El dipropionato de estradiol experimenta varios tipos de reacciones químicas, incluida la hidrólisis, la oxidación y la reducción. La hidrólisis de los enlaces éster da como resultado la formación de estradiol y ácido propiónico. Las reacciones de oxidación pueden conducir a la formación de varios derivados oxidados del estradiol .
Reactivos y condiciones comunes:
Hidrólisis: Condiciones ácidas o básicas, agua como reactivo.
Oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Agentes reductores como el hidruro de aluminio y litio.
Principales productos formados:
Hidrólisis: Estradiol y ácido propiónico.
Oxidación: Derivados oxidados del estradiol.
Reducción: Formas reducidas de estradiol.
Comparación Con Compuestos Similares
Compuestos similares:
- Valerato de estradiol
- Benzoato de estradiol
- Etinilestradiol
- Dietilestilbestrol
Comparación: El dipropionato de estradiol es único en su acción prolongada en comparación con otros ésteres de estradiol. Tiene una duración de acción más prolongada, lo que lo hace adecuado para dosis menos frecuentes en la terapia hormonal. En comparación con los estrógenos sintéticos como el etinilestradiol y el dietilestilbestrol, el this compound se considera más natural y bioidéntico, lo que lleva a menos efectos secundarios y mejor tolerancia del paciente .
Actividad Biológica
Estradiol dipropionate (EDP) is an estrogenic compound widely utilized in clinical settings, particularly for hormone replacement therapy and treatment of various hormonal deficiencies. This article explores the biological activity of EDP, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and relevant case studies.
Overview of Estradiol Dipropionate
Estradiol dipropionate is a synthetic ester of estradiol, functioning as a prodrug that releases estradiol in the body. It is an agonist of estrogen receptors (ER), primarily ERα and ERβ, which mediate its physiological effects. EDP was first patented in 1937 and has been used since 1940 for various medical indications, including menopausal symptom management and hormone therapy for transgender individuals .
Pharmacodynamics
EDP exerts its biological effects by binding to estrogen receptors, leading to the regulation of gene transcription involved in reproductive functions. The compound demonstrates a higher molecular weight than estradiol due to its propionate esters, which also contribute to its prolonged action compared to other esters like estradiol benzoate .
- Estrogen Receptor Activation : EDP binds to ERα and ERβ, initiating a cascade of intracellular signaling that influences gene expression related to reproductive health.
- G Protein-Coupled Estrogen Receptor (GPER) : EDP also interacts with GPER, which mediates rapid non-genomic effects .
Pharmacokinetics
EDP is administered via intramuscular injection, with typical dosages ranging from 1 to 5 mg weekly or biweekly depending on the indication. The pharmacokinetic profile indicates that a single injection leads to peak estradiol levels within 1.5 days, with a duration of action lasting approximately 5 to 8 days .
Key Pharmacokinetic Data
Parameter | Value |
---|---|
Bioavailability | High due to esterification |
Peak Estradiol Levels | ~215 pg/mL after 50 μg/kg |
Duration of Action | 5 to 8 days |
Clinical Applications
EDP is utilized in various clinical scenarios:
- Menopausal Symptoms : Effective in alleviating hot flashes and vaginal atrophy. Studies indicate that EDP may provide superior relief compared to other parenteral estrogens .
- Hypoestrogenism : Used in treating conditions like delayed puberty and hypogonadism.
- Transgender Hormone Therapy : Administered as part of feminizing hormone therapy.
- Prostate Cancer Treatment : High-dose estrogen therapy using EDP has shown efficacy in palliative care settings for prostate cancer patients .
Case Studies and Research Findings
-
Comparison with Estradiol Benzoate :
A study published in The Journal of Clinical Endocrinology & Metabolism highlighted that EDP demonstrated superior effectiveness over estradiol benzoate in managing menopausal symptoms, allowing for less frequent dosing while maintaining symptom relief . -
Effects on Uterine Tissue :
Research indicated that EDP significantly influenced glycogen content in uterine tissues, showcasing its role in reproductive health and hormonal balance . -
Estrus Synchronization in Sows :
A study involving sows showed that EDP effectively synchronized estrus when combined with prostaglandin analogs (PGF2α), indicating its utility beyond human medicine into veterinary applications .
Side Effects and Considerations
While EDP is generally well-tolerated, potential side effects include:
- Breast tenderness
- Nausea
- Headaches
- Fluid retention
These side effects necessitate careful monitoring during treatment .
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h7,9,14,18-21H,4-6,8,10-13H2,1-3H3/t18-,19-,20+,21+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIYNMYZKRGDFK-RUFWAXPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023000 | |
Record name | Estradiol dipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113-38-2 | |
Record name | Estradiol, dipropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estradiol dipropionate [JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estradiol dipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estradiol dipropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTRADIOL DIPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIG5418BXB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.